5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde
Overview
Description
5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H11NO. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which yields trans-decahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of scalable synthetic routes involving readily available reagents and catalysts is likely to be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction with sodium in ethanol produces trans-decahydroquinolines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium in ethanol is a typical reducing agent used for this compound.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Trans-decahydroquinolines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a precursor to bioactive molecules that exert their effects through different mechanisms, such as enzyme inhibition or receptor binding . The specific pathways and targets depend on the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: A closely related compound used in the synthesis of various organic molecules.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Another similar compound with potential anticancer and antioxidant activities.
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde is unique due to its specific structure, which allows for diverse chemical modifications and the formation of various bioactive derivatives .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOUJHDITIMDEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185220-65-9 | |
Record name | 5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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